molecular formula C17H13Cl2NO2 B5873944 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile

3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile

Cat. No. B5873944
M. Wt: 334.2 g/mol
InChI Key: YLKVOFQBJNCKMP-QPEQYQDCSA-N
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Description

3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as CDMAC, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. CDMAC is a derivative of phenylacrylonitrile, which is a class of compounds known for their biological and pharmacological activities. In

Mechanism of Action

The mechanism of action of 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is not fully understood. However, studies have suggested that 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile exerts its effects by modulating various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the nuclear factor kappa B (NF-κB) pathway. 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile can inhibit the proliferation and migration of cancer cells, induce apoptosis, and modulate various signaling pathways. In vivo studies have shown that 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile can reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has also been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has several advantages for lab experiments, including its high purity, low toxicity, and good solubility in common solvents. However, 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile also has some limitations, including its relatively high cost and limited availability. Additionally, 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile may have off-target effects due to its ability to modulate multiple signaling pathways, which can complicate data interpretation.

Future Directions

There are several future directions for research on 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile. One area of interest is the development of 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile-based drug candidates for the treatment of neurodegenerative diseases and cancer. Another area of interest is the elucidation of the mechanism of action of 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, including its interactions with specific proteins and enzymes. Additionally, further studies are needed to determine the optimal dosing and administration of 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile for different applications. Finally, the synthesis of new derivatives of 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile with improved potency and selectivity is an area of ongoing research.

Synthesis Methods

3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 2-chloro-4,5-dimethoxybenzaldehyde with malononitrile, followed by the reaction with 4-chlorobenzaldehyde. The final product is obtained through a cyclization reaction using ammonium acetate and acetic acid. The purity of the synthesized compound can be verified using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been studied for its potential applications in various areas of scientific research, including neuroscience, cancer research, and drug development. In neuroscience, 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In drug development, 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been used as a scaffold for the development of new drug candidates targeting various biological pathways.

properties

IUPAC Name

(E)-3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2/c1-21-16-8-12(15(19)9-17(16)22-2)7-13(10-20)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKVOFQBJNCKMP-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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